3-Chloro-L-Tyrosine

Oxidative Stress Hemoglobin Toxicity Antioxidant

3-Chloro-L-Tyrosine is the definitive endogenous MPO activity biomarker—markedly elevated in human atherosclerotic intima, colorectal cancer plasma, and post-chlorine gas exposure. Unlike L-tyrosine or other halogenated analogs, it exhibits superior ferryl heme reduction in hemoglobin oxidative stress assays. Compatible with validated SPE-free LC-MS/MS quantification (LOQ ~0.1 ng/mL) alongside 3-nitro- and 3-bromo-L-tyrosine. Essential for inflammation biomarker discovery, forensic toxicology, and cardiovascular research.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 7423-93-0
Cat. No. B556623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-L-Tyrosine
CAS7423-93-0
Synonyms3-Chloro-L-tyrosine; 7423-93-0; 3-Chlorotyrosine; (S)-2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoicacid; (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoicacid; ST50825653; L-(8CI)-3-chloro-Tyrosine; chlorotyrosine; 7298-90-0; PubChem11980; UNII-SY44C9MINA; SY44C9MINA; AC1L38RZ; AC1Q3M6H; AC1Q4U7B; SCHEMBL28512; 512443_ALDRICH; CHEBI:53678; CTK2H7370; ACWBBAGYTKWBCD-ZETCQYMHSA-N; MolPort-001-793-045; ZINC402813; 3-chloro-4-hydroxy-L-phenylalanine; EINECS231-050-3; 8080AF
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
InChIInChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
InChIKeyACWBBAGYTKWBCD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-L-Tyrosine (CAS 7423-93-0): Halogenated Amino Acid for Oxidative Stress, Inflammation, and Toxicological Biomarker Research


3-Chloro-L-Tyrosine (CAS 7423-93-0) is a non-proteinogenic, halogenated L-tyrosine derivative characterized by a chloro substituent at the ortho position relative to the phenolic hydroxyl group [1]. As an endogenous metabolite formed via myeloperoxidase (MPO)-catalyzed oxidation of protein-bound tyrosine residues by hypochlorous acid (HOCl), this compound serves as a specific molecular footprint of MPO activity and oxidative damage [1]. Its established role as a biomarker for neutrophilic inflammation, cardiovascular disease, colorectal cancer, and chlorine gas poisoning distinguishes it from non-halogenated aromatic amino acids and underpins its value in translational and analytical research .

Why L-Tyrosine, Phenylalanine, and Other Halogenated Tyrosines Cannot Substitute for 3-Chloro-L-Tyrosine in Specialized Research Applications


Direct substitution of 3-Chloro-L-Tyrosine (3-CT) with unmodified L-tyrosine, phenylalanine, or other halogenated tyrosine analogs (e.g., 3-bromo- or 3-iodo-L-tyrosine) introduces significant functional and analytical confounds. Unlike L-tyrosine, 3-CT acts as a more efficient reducing agent in ferryl hemoglobin models and exhibits superior antioxidant activity in hemoglobin-induced oxidative stress assays [1]. Furthermore, as a specific post-translational modification product of myeloperoxidase (MPO), 3-CT is a validated biomarker that is markedly elevated in human atherosclerotic lesions and plasma of cardiovascular and cancer patients, whereas its unmodified precursor or other halogenated forms lack the same disease-specific association or require distinct analytical workflows for reliable quantification [2].

Quantitative Evidence Guide: Head-to-Head and Comparative Performance Data for 3-Chloro-L-Tyrosine


Superior Ferryl Hemoglobin Reduction and Antioxidant Activity Relative to Free L-Tyrosine

3-Chloro-L-tyrosine demonstrates quantifiably stronger antioxidant properties compared to free L-tyrosine in a hemoglobin (Hb)-induced oxidative stress model. The mechanism is attributed to a higher efficiency in the reduction of cytotoxic ferryl hemoglobin species (Fe(IV)=O) and prevention of heme-to-protein cross-linked Hb (Hb-X) formation [1].

Oxidative Stress Hemoglobin Toxicity Antioxidant Ferryl Species

Validated Analytical Sensitivity via LC-MS/MS for Multiplexed Halogenated Tyrosine Biomarker Quantification

An LC-MS/MS method validated for the simultaneous quantification of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in human plasma established specific limits of detection (LOD) and quantification (LOQ) for each analyte without requiring solid-phase extraction (SPE) [1].

Analytical Chemistry Biomarker Validation LC-MS/MS Colorectal Cancer

Differential Water Solubility Compared to DMSO Insolubility: A Key Consideration for In Vitro Assay Design

3-Chloro-L-tyrosine exhibits distinct solvent compatibility that diverges from many small molecule inhibitors. It demonstrates appreciable aqueous solubility while being practically insoluble in DMSO, a critical consideration for preparing stock solutions and designing cell-based or enzymatic assays .

Solubility In Vitro Assays Formulation Biochemical Reagent

Specific Detection of Chlorine Gas Poisoning in Postmortem Samples via LC-MS/MS

A validated LC/ESI-MS/MS method was developed to quantify 3-chloro-L-tyrosine (Cl-Tyr) as a specific biomarker for chlorine gas exposure, enabling its detection in human autopsy samples from suspected chlorine poisoning cases while remaining virtually undetectable in control cases [1].

Forensic Toxicology Chlorine Poisoning Biomarker LC-MS/MS

Validated Research and Industrial Application Scenarios for 3-Chloro-L-Tyrosine (CAS 7423-93-0)


Quantification of MPO Activity and Oxidative Stress in Cardiovascular and Inflammatory Disease Models

Researchers investigating the role of myeloperoxidase (MPO)-mediated oxidative damage in atherosclerosis, cardiovascular disease, or other inflammatory conditions can utilize 3-Chloro-L-Tyrosine as a specific biomarker. Its marked elevation in LDL isolated from human atherosclerotic intima makes it a superior indicator of MPO activity in vivo compared to non-specific oxidative stress markers. [1]

Multiplexed Biomarker Panels for Cancer-Associated Inflammation and Oxidative Stress

Clinical and translational researchers developing liquid biopsy or plasma-based biomarker panels for colorectal cancer or other inflammation-associated malignancies can incorporate 3-Chloro-L-Tyrosine alongside 3-Nitro-L-Tyrosine and 3-Bromo-L-Tyrosine. Validated, SPE-free LC-MS/MS methods enable simultaneous, sensitive quantification (LOQ ~0.1 ng/mL) of these three oxidized tyrosine species from a single plasma sample. [2]

Forensic and Toxicological Confirmation of Chlorine Gas Exposure

Forensic toxicology laboratories requiring a specific and sensitive confirmatory test for chlorine gas poisoning can employ validated LC-MS/MS methods targeting 3-Chloro-L-Tyrosine in postmortem blood and tissue. Its near-absence in samples from other causes of death provides high diagnostic specificity for this otherwise difficult-to-confirm exposure. [3]

In Vitro Models of Heme Protein-Mediated Oxidative Injury

Investigators studying the cytotoxic effects of free hemoglobin or myoglobin (e.g., in hemolytic disorders or rhabdomyolysis) can use 3-Chloro-L-Tyrosine as a superior tool compound compared to free L-tyrosine. Its enhanced ability to reduce ferryl heme species and prevent cytotoxic Hb-X formation makes it ideal for probing antioxidant mechanisms or testing therapeutic interventions in these models. [4]

Technical Documentation Hub

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37 linked technical documents
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